molecular formula C16H16N2O5 B7471514 2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid

2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid

Cat. No. B7471514
M. Wt: 316.31 g/mol
InChI Key: PLBGXJDOMFSSKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid, commonly known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is a critical metabolic pathway for cancer cells.

Mechanism of Action

CPI-613 targets the 2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid cycle by inhibiting two enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. These enzymes are critical for the production of ATP, which is the primary energy source for cancer cells. By inhibiting these enzymes, CPI-613 disrupts the 2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid cycle, leading to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects
CPI-613 has been shown to have several biochemical and physiological effects on cancer cells. It induces apoptosis through the activation of caspase-3 and caspase-9, and it inhibits the activity of NF-kappaB, a transcription factor that is overexpressed in many cancer types. CPI-613 also inhibits the activity of several signaling pathways, including PI3K/Akt and MAPK/ERK, which are critical for cancer cell survival and proliferation.

Advantages and Limitations for Lab Experiments

One advantage of CPI-613 is its specificity for cancer cells, which minimizes off-target effects. It has also been shown to sensitize cancer cells to chemotherapy, which could improve the efficacy of current cancer treatments. However, one limitation of CPI-613 is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on CPI-613. One area of interest is the development of more effective formulations that improve the solubility and bioavailability of CPI-613. Another area of interest is the identification of biomarkers that can predict response to CPI-613, which could improve patient selection for clinical trials. Additionally, there is ongoing research on the combination of CPI-613 with other anticancer agents, including immunotherapies and targeted therapies, which could further improve its efficacy in cancer treatment.

Synthesis Methods

The synthesis of CPI-613 involves the condensation reaction of 2-aminobutyric acid and 2-bromo-1-cyclopentanecarbonyl chloride, followed by the reaction with isatin to form the final product. The yield of CPI-613 is approximately 30%, and the purity can be improved by recrystallization.

Scientific Research Applications

CPI-613 has been extensively studied in preclinical and clinical trials for its anticancer activity. It has shown efficacy in a variety of cancer types, including pancreatic, lung, breast, and ovarian cancers. In preclinical studies, CPI-613 has been shown to induce apoptosis, inhibit tumor growth, and sensitize cancer cells to chemotherapy. In clinical trials, CPI-613 has been well-tolerated and has shown promising results in combination with chemotherapy.

properties

IUPAC Name

2-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c19-12(20)9-17-15(23)16(7-3-4-8-16)18-13(21)10-5-1-2-6-11(10)14(18)22/h1-2,5-6H,3-4,7-9H2,(H,17,23)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBGXJDOMFSSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)NCC(=O)O)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.